N-Methyl-3-oxo-2-(phenylhydrazono)butanamide
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Overview
Description
N-Methyl-3-oxo-2-(phenylhydrazono)butanamide is a chemical compound with the molecular formula C11H13N3O2 It is known for its unique structure, which includes a phenylhydrazono group and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-oxo-2-(phenylhydrazono)butanamide typically involves the reaction of N-methylbutanamide with phenylhydrazine under specific conditions. One common method includes the use of a catalyst and controlled temperature to facilitate the formation of the hydrazono group. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-oxo-2-(phenylhydrazono)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-3-oxo-2-(phenylhydrazono)butanoic acid, while reduction could produce N-Methyl-3-amino-2-(phenylhydrazono)butanamide.
Scientific Research Applications
N-Methyl-3-oxo-2-(phenylhydrazono)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-Methyl-3-oxo-2-(phenylhydrazono)butanamide involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-oxo-2-(phenylhydrazono)butanoic acid
- N-Methyl-3-amino-2-(phenylhydrazono)butanamide
- N-Methyl-3-oxo-2-(phenylhydrazono)pentanamide
Uniqueness
N-Methyl-3-oxo-2-(phenylhydrazono)butanamide stands out due to its specific structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
137521-47-2 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(E)-3-hydroxy-N-methyl-2-phenyldiazenylbut-2-enamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)10(11(16)12-2)14-13-9-6-4-3-5-7-9/h3-7,15H,1-2H3,(H,12,16)/b10-8+,14-13? |
InChI Key |
LJGJOYJMVOLJJK-LOWSQBDPSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)NC)\N=NC1=CC=CC=C1)/O |
Canonical SMILES |
CC(=C(C(=O)NC)N=NC1=CC=CC=C1)O |
Origin of Product |
United States |
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